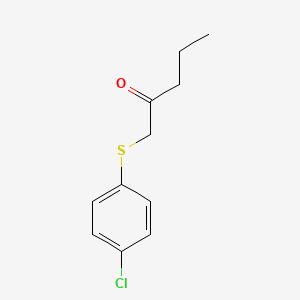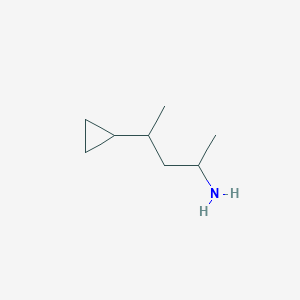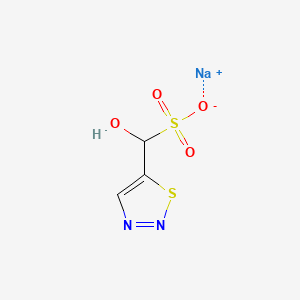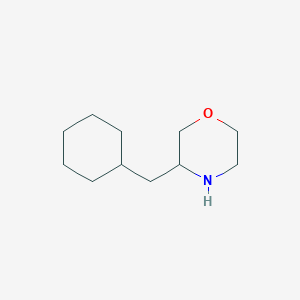
3-(Cyclohexylmethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclohexylmethyl)morpholine is a chemical compound that belongs to the morpholine family. Morpholine derivatives are known for their widespread applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound this compound is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of the morpholine ring, which imparts unique chemical and physical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylmethyl)morpholine typically involves the reaction of morpholine with cyclohexylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with cyclohexylmethyl chloride or bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 3-(Cyclohexylmethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the cyclohexylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted morpholine derivatives depending on the substituent introduced.
科学的研究の応用
3-(Cyclohexylmethyl)morpholine has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Industry: It is used as an intermediate in the production of agrochemicals, surfactants, and polymers.
作用機序
The mechanism of action of 3-(Cyclohexylmethyl)morpholine involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Morpholine: The parent compound, which lacks the cyclohexylmethyl group.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
N-Ethylmorpholine: A derivative with an ethyl group attached to the nitrogen atom.
Comparison: 3-(Cyclohexylmethyl)morpholine is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties. This makes it more hydrophobic compared to morpholine and its simple alkyl derivatives, potentially enhancing its interaction with hydrophobic targets in biological systems. Additionally, the cyclohexylmethyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.
特性
分子式 |
C11H21NO |
|---|---|
分子量 |
183.29 g/mol |
IUPAC名 |
3-(cyclohexylmethyl)morpholine |
InChI |
InChI=1S/C11H21NO/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11/h10-12H,1-9H2 |
InChIキー |
NJEWIKZCAGBEIJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CC2COCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


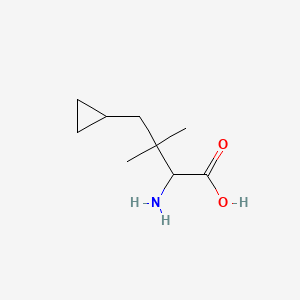
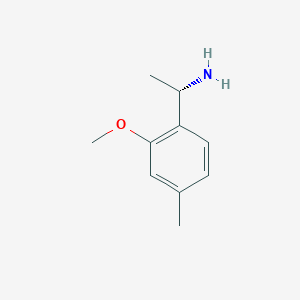
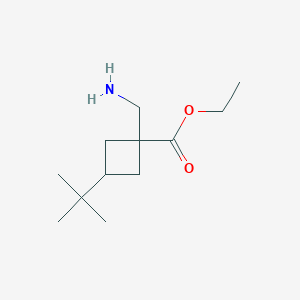
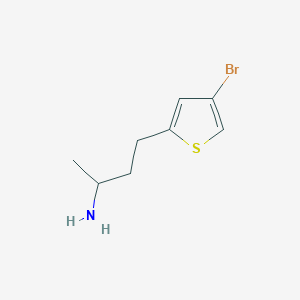
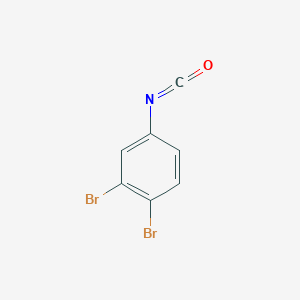
![(3S)-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13541323.png)

![3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13541332.png)
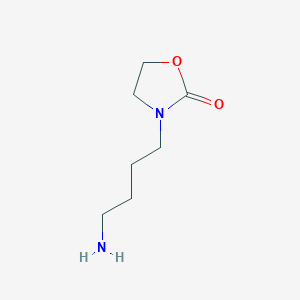
![7,7-Difluoro-1-azaspiro[3.5]nonane](/img/structure/B13541337.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13541348.png)
